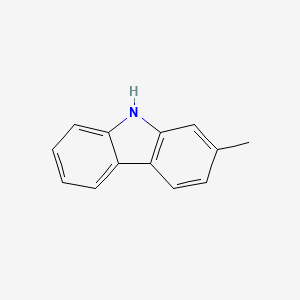2-Methyl-9H-carbazole
CAS No.: 27323-29-1
Cat. No.: VC8464489
Molecular Formula: C13H11N
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27323-29-1 |
|---|---|
| Molecular Formula | C13H11N |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 2-methyl-9H-carbazole |
| Standard InChI | InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 |
| Standard InChI Key | PWJYOTPKLOICJK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
| Canonical SMILES | CC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2-Methyl-9H-carbazole (CAS# 3652-91-3) belongs to the carbazole alkaloid family, featuring a planar tricyclic structure composed of two benzene rings fused to a pyrrole ring. The methyl group at the C-2 position introduces steric and electronic modifications that influence its reactivity and intermolecular interactions . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N | |
| Molecular Weight | 181.233 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 369.1 ± 11.0 °C | |
| Flash Point | 165.4 ± 11.9 °C | |
| LogP (Partition Coeff.) | 4.18 |
The compound’s planarity and conjugated π-system contribute to its fluorescence properties, while the methyl group enhances lipophilicity, as evidenced by its LogP value of 4.18 .
Spectroscopic Profile
Structural confirmation of 2-methyl-9H-carbazole derivatives relies on complementary spectroscopic data:
-
UV-Vis: Absorbance maxima at 265 nm, characteristic of carbazole’s aromatic system .
-
IR: Peaks at 3354 cm⁻¹ (N-H stretch), 1692 cm⁻¹ (ester carbonyl), and 1488 cm⁻¹ (aromatic C=C) .
-
NMR: Distinct signals include aromatic protons at δ 7.22–8.74 ppm and methyl groups at δ 2.29–3.95 ppm .
Synthesis and Structural Elucidation
Condensation-Based Synthesis
A widely adopted method involves the base-catalyzed condensation of ketoesters or ketones with nitroarenes. For example, refluxing methyl ketoesters with 2-nitrocinnamaldehyde in toluene using Cs₂CO₃ yields functionalized carbazoles :
General Procedure:
-
Combine ketoester (1.0 mmol) and 2-nitrocinnamaldehyde (1.0 mmol) in toluene.
-
Add Cs₂CO₃ (1.0 equiv.) and reflux at 110°C for 3–5 hours.
This method produces carbazoles with yields exceeding 70%, as seen in the synthesis of methyl 3-hydroxy-9H-carbazole-4-carboxylate (82% yield) . Adapting this protocol for 2-methyl derivatives likely involves substituting methyl-containing precursors.
Spectroscopic Confirmation
The structure of 2-methyl-9H-carbazole derivatives is unambiguously confirmed through:
-
HRESIMS: Molecular ion peaks (e.g., m/z 262.0839 [M + Na]⁺ for C₁₅H₁₃NO₂) .
-
HMBC NMR: Correlations between methyl protons (δ 2.29–3.95) and adjacent carbons (C-1, C-2, C-3) .
-
NOESY: Spatial proximity of H-4 (δ 7.87) and the C-3 methyl group (δ 2.29) .
Pharmacological Applications
Anti-HIV Activity
2-Methyl-9H-carbazole derivatives exhibit promising antiviral properties. Clauolenzole A (2-methyl-9H-carbazole-3-methyl carboxylate), isolated from Clausena anisum-olens, inhibits HIV-1 replication in MT-4 lymphocytes with an EC₅₀ of 2.4 μg/mL and a selectivity index (SI) of 7.1 . This activity surpasses earlier carbazole derivatives like glybomine B (IC₅₀ = 9.73 μg/mL) .
Mechanistic Insight:
The methyl group at C-2 enhances membrane permeability, while the ester moiety at C-3 may interact with viral protease active sites .
Structure-Activity Relationships (SAR)
-
C-2 Methylation: Increases lipophilicity, improving cellular uptake .
-
C-3 Esters: Electron-withdrawing groups enhance binding to viral enzymes .
-
Prenylation: Reduces potency compared to methyl derivatives .
Industrial and Regulatory Considerations
| Parameter | Value |
|---|---|
| VAT | 17.0% |
| MFN Tariff | 6.5% |
| General Tariff | 20.0% |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume